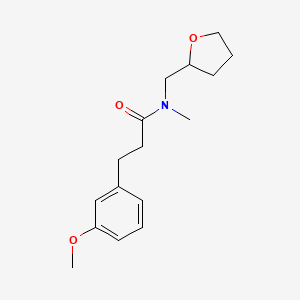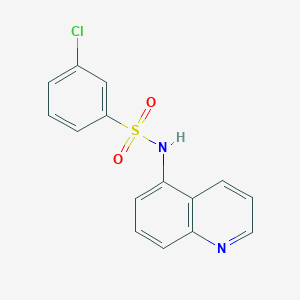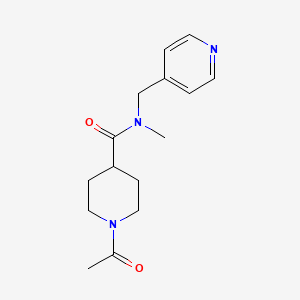
4-(2,3-Dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as DMQX and is a potent antagonist of glutamate receptors.
科学的研究の応用
DMQX has been extensively studied for its potential applications in neuroscience research. It is a potent antagonist of glutamate receptors, which are involved in the transmission of signals between neurons. DMQX has been used to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
作用機序
DMQX acts as a competitive antagonist of glutamate receptors, specifically the AMPA and kainate receptor subtypes. By binding to these receptors, DMQX prevents the binding of glutamate, a neurotransmitter that is involved in the transmission of signals between neurons. This results in a decrease in the excitatory response of neurons, which can have various effects on neuronal function.
Biochemical and Physiological Effects:
DMQX has been shown to have various biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity and improve cognitive function. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. DMQX has also been investigated for its potential applications in pain management, as it has been shown to reduce pain in animal models.
実験室実験の利点と制限
DMQX has several advantages for lab experiments. It is a potent antagonist of glutamate receptors, which makes it a valuable tool for investigating the role of glutamate receptors in various neurological disorders. DMQX is also relatively stable, which allows for easy storage and handling. However, DMQX has some limitations, including its high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on DMQX. One area of interest is the development of more potent and selective antagonists of glutamate receptors. Another area of interest is the investigation of the potential therapeutic applications of DMQX in various neurological disorders. Additionally, there is a need for further studies to investigate the safety and toxicity of DMQX, particularly with regards to its potential use as a therapeutic agent.
合成法
DMQX can be synthesized using several methods, including the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with ethyl chloroformate, followed by the reaction with 1,4-diazepane-2,5-dione. Another method involves the reaction of 2,3-dimethylquinoxaline-6-carboxylic acid with thionyl chloride, followed by the reaction with 1,4-diazepane-2,5-dione. The final product is obtained through purification by recrystallization.
特性
IUPAC Name |
4-(2,3-dimethylquinoxaline-6-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-10-11(2)19-14-8-12(4-5-13(14)18-10)16(22)20-7-3-6-17-15(21)9-20/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLHTKYGODPLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCNC(=O)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)
![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)




![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)


![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)